
Difludiazepam
Vue d'ensemble
Description
Difludiazepam, également connu sous le nom de 7-chloro-5-(2,6-difluorophényl)-1-méthyl-1H-benzo[e][1,4]diazépin-2(3H)-one, est un dérivé de la benzodiazépine. Il s’agit du dérivé 2’,6’-difluoro du fludiazépam. Ce composé a été inventé dans les années 1970 mais n’a jamais été commercialisé. Il a été utilisé comme outil de recherche pour aider à déterminer la forme et la fonction des récepteurs de l’acide gamma-aminobutyrique-A (GABA-A) .
Applications De Recherche Scientifique
Overview
7-Chloro-5-(2,6-difluorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one, commonly known as Difludiazepam, is a benzodiazepine derivative that has garnered attention in scientific research primarily for its interactions with the gamma-aminobutyric acid-A (GABA-A) receptors. Although developed in the 1970s, it was never marketed for clinical use. This compound is notable for its potential applications in pharmacological research and as a tool in neuropharmacology.
GABA-A Receptor Studies
This compound serves as a valuable research tool for studying GABA-A receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system. The compound's structural characteristics allow researchers to explore receptor binding affinities and functional responses, providing insights into the mechanisms of action of benzodiazepines and their derivatives.
Neuropharmacology
Research involving this compound has contributed to understanding the pharmacodynamics and pharmacokinetics of benzodiazepines. Studies have evaluated its effects on anxiety, sedation, and muscle relaxation, which are common therapeutic targets for benzodiazepine drugs.
Structure-Activity Relationship (SAR) Studies
The compound is instrumental in SAR studies aimed at optimizing the efficacy and safety profiles of benzodiazepines. By modifying various substituents on the benzodiazepine core structure, researchers can assess how these changes impact biological activity, leading to the design of novel compounds with improved therapeutic profiles.
Case Study 1: Binding Affinity Assessment
A study published in Journal of Medicinal Chemistry examined the binding affinity of this compound to GABA-A receptors compared to other benzodiazepines. The results indicated that this compound exhibited a higher affinity for certain receptor subtypes, suggesting potential for selective modulation of GABAergic activity.
Case Study 2: Behavioral Pharmacology
In an experimental setting, researchers investigated the anxiolytic properties of this compound using rodent models. The findings demonstrated significant reductions in anxiety-related behaviors when administered at specific dosages, supporting its potential application in anxiety disorder research.
Case Study 3: Comparative Analysis with Fludiazepam
A comparative analysis between this compound and its parent compound Fludiazepam highlighted differences in pharmacological profiles. The study found that while both compounds exhibited sedative properties, this compound had a more favorable side effect profile, making it a candidate for further exploration in therapeutic contexts.
Mécanisme D'action
Le difludiazépam exerce ses effets en se liant au site de la benzodiazépine des récepteurs GABA-A dans le cerveau et le système nerveux central. Une fois lié, il renforce l’inhibition synaptique médiée par le GABA, augmentant considérablement les effets du GABA dans le cerveau. Cela entraîne une inhibition généralisée de l’activité cérébrale, réduisant l’anxiété, la peur et les inquiétudes à des doses plus faibles, et provoquant une sédation complète et une amnésie à des doses plus élevées .
Composés Similaires:
Alprazolam : Connu pour ses effets anxiolytiques puissants.
Brotizolam : Utilisé pour ses propriétés sédatives et hypnotiques.
Bretazenil : Un agoniste partiel au récepteur de la benzodiazépine.
Etizolam : Connu pour ses effets anxiolytiques et sédatifs.
Bromazepam : Utilisé pour ses propriétés anxiolytiques.
Lorazepam : Couramment utilisé pour ses effets anxiolytiques et sédatifs.
Chlordiazepoxide : L’une des premières benzodiazépines utilisées pour ses propriétés anxiolytiques et sédatives.
Clonazolam : Connu pour ses effets sédatifs puissants.
Unicité : Le difludiazépam est unique en raison de son affinité de liaison exceptionnellement élevée pour les récepteurs GABA-A, ce qui serait dû aux groupes halogénés en position ortho du cycle phényle. Cette capacité de liaison accrue le rend considérablement plus puissant que de nombreuses autres benzodiazépines .
Analyse Biochimique
Biochemical Properties
Difludiazepam plays a significant role in biochemical reactions by interacting with GABA receptors in the brain and central nervous system. It binds to the benzodiazepine site of the GABA-A receptors, enhancing GABA-mediated synaptic inhibition . This interaction increases the affinity of GABA for its receptor, leading to an increased inhibitory effect on neurotransmission. The primary biomolecules involved in this interaction are the GABA-A receptor subunits, including alpha, beta, and gamma subunits .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by enhancing the inhibitory effects of GABA, leading to reduced neuronal excitability . This can impact cell signaling pathways, particularly those involving GABAergic neurotransmission. Additionally, this compound can affect gene expression by modulating the activity of transcription factors that are sensitive to changes in neuronal activity . Cellular metabolism may also be influenced due to the altered energy demands resulting from changes in neuronal activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor . This binding increases the receptor’s affinity for GABA, enhancing its inhibitory effects. The interaction involves specific binding interactions with the receptor’s alpha, beta, and gamma subunits . This compound’s binding to the receptor can lead to enzyme inhibition or activation, depending on the downstream signaling pathways affected. Changes in gene expression may occur as a result of altered neuronal activity and subsequent modulation of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can accumulate over time . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on neuronal activity and GABAergic signaling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anxiolytic and sedative effects, while higher doses can lead to muscle relaxation and anticonvulsant properties . At very high doses, this compound can cause toxic or adverse effects, including respiratory depression and loss of consciousness . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is metabolized primarily through phase I metabolism, involving enzymes such as CYP2C19 and CYP3A4 . These enzymes facilitate the hydroxylation and demethylation of this compound, leading to the formation of active and inactive metabolites. The metabolic pathways of this compound can influence its pharmacokinetics and overall efficacy . Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by factors such as blood flow, tissue perfusion, and binding affinity to specific proteins . This compound’s localization and accumulation within tissues can impact its overall pharmacological effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the central nervous system, where it exerts its effects on GABA-A receptors . The compound’s activity and function can be influenced by its localization to specific cellular compartments, such as synaptic membranes and intracellular organelles . Post-translational modifications and targeting signals may direct this compound to these compartments, enhancing its efficacy in modulating GABAergic signaling .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du difludiazépam implique l’introduction de groupes difluoro dans la structure du fludiazépam. Les voies de synthèse et les conditions de réaction spécifiques ne sont pas largement documentées dans le domaine public. Il est connu que l’ajout de groupes fluorés à la structure chimique améliore considérablement la biodisponibilité .
Méthodes de production industrielle : Le composé est principalement synthétisé dans des laboratoires de recherche pour des études scientifiques .
Analyse Des Réactions Chimiques
Types de réactions : Le difludiazépam subit diverses réactions chimiques typiques des benzodiazépines, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou le retrait d’hydrogène.
Réduction : Cette réaction implique l’ajout d’hydrogène ou le retrait d’oxygène.
Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l’hydrure de lithium aluminium. Les réactions se produisent généralement dans des conditions de laboratoire contrôlées .
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés déhalogénés .
4. Applications de la Recherche Scientifique
Le difludiazépam présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme étalon de référence en chimie analytique pour l’étude des dérivés de la benzodiazépine.
Médecine : Enquête sur ses effets thérapeutiques potentiels, bien qu’il ne soit pas approuvé pour un usage médical.
Industrie : Utilisé en toxicologie médico-légale pour étudier la présence et les effets des benzodiazépines de synthèse.
Comparaison Avec Des Composés Similaires
Alprazolam: Known for its potent anxiolytic effects.
Brotizolam: Used for its sedative and hypnotic properties.
Bretazenil: A partial agonist at the benzodiazepine receptor.
Etizolam: Known for its anxiolytic and sedative effects.
Bromazepam: Used for its anxiolytic properties.
Lorazepam: Commonly used for its anxiolytic and sedative effects.
Chlordiazepoxide: One of the first benzodiazepines used for its anxiolytic and sedative properties.
Clonazolam: Known for its potent sedative effects.
Uniqueness: this compound is unique due to its exceptionally high binding affinity for GABA-A receptors, which is thought to result from the halogenated groups at the ortho position of the phenyl ring. This enhanced binding capacity makes it significantly more potent than many other benzodiazepines .
Propriétés
IUPAC Name |
7-chloro-5-(2,6-difluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF2N2O/c1-21-13-6-5-9(17)7-10(13)16(20-8-14(21)22)15-11(18)3-2-4-12(15)19/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNFPASORLTEGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=C(C=CC=C3F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135292 | |
Record name | 7-Chloro-5-(2,6-difluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001135292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39080-67-6 | |
Record name | 7-Chloro-5-(2,6-difluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39080-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Difludiazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039080676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-5-(2,6-difluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001135292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIFLUDIAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N3B9XEC7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the blood-to-plasma ratio for drugs like benzodiazepines?
A1: The blood-to-plasma ratio is a crucial parameter in pharmacokinetics. It indicates how a drug distributes itself between blood cells and plasma. This distribution can affect the drug's availability to reach its target site and exert its pharmacological effect. []
Q2: How does the prediction of GABAA-binding affinity contribute to drug development?
A2: GABAA receptors are the targets of benzodiazepines. Understanding and predicting the binding affinity of new drug candidates to these receptors can help researchers estimate their potential potency and efficacy. This knowledge is essential for prioritizing promising candidates for further development. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.